2-(Piperidin-2-yl)pyrimidine dihydrochloride
Description
Properties
IUPAC Name |
2-piperidin-2-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-5-10-8(4-1)9-11-6-3-7-12-9;;/h3,6-8,10H,1-2,4-5H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGKXQMBQXWACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089277-82-5 | |
| Record name | 2-(piperidin-2-yl)pyrimidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)pyrimidine dihydrochloride typically involves the reaction of piperidine with pyrimidine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, followed by the addition of pyrimidine . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-2-yl)pyrimidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce piperidine derivatives .
Scientific Research Applications
Pharmacological Applications
1.1 Anti-Fibrotic Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 2-(piperidin-2-yl)pyrimidine dihydrochloride, in treating fibrosis. A significant investigation demonstrated that certain pyrimidine derivatives exhibited superior anti-fibrotic activities compared to established treatments like Pirfenidone. Specifically, compounds derived from this class showed effective inhibition of collagen expression in hepatic stellate cells, indicating their potential as novel anti-fibrotic agents .
1.2 Anti-HIV Properties
The compound has also been explored for its anti-HIV activity. Research into piperidine-substituted pyrimidines has revealed their effectiveness against various strains of HIV-1, including those resistant to existing therapies. For instance, certain derivatives were found to exhibit potent inhibitory effects on HIV-1 reverse transcriptase, a critical enzyme for viral replication. The structure-activity relationship studies indicated that modifications to the piperidine moiety significantly enhanced antiviral potency and reduced toxicity profiles .
Synthetic Chemistry Applications
2.1 Drug Design and Development
Pyrimidine derivatives are integral to drug design due to their ability to interact with various biological targets. The synthesis of this compound allows for the exploration of new chemical entities that can be optimized for specific therapeutic effects. The compound serves as a scaffold for further modifications aimed at improving bioavailability and efficacy against targeted diseases .
2.2 Molecular Docking Studies
Molecular docking studies involving this compound have provided insights into its binding affinities and interactions with biological targets. Such studies are crucial for understanding the mechanism of action at a molecular level and guiding the design of more effective drugs .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
2-(Piperidin-3-yl)pyrimidine Dihydrochloride
- Molecular Formula : C₉H₁₅Cl₂N₃ (identical to the target compound).
- Key Difference : The piperidine ring is attached to the pyrimidine at the 3-position instead of the 2-position.
- Impact : Positional isomerism alters electronic distribution and steric interactions. For example, the 3-isomer exhibits reduced solubility in polar solvents compared to the 2-isomer due to differences in hydrogen-bonding capacity ().
2-(Piperazin-1-yl)pyrimidine Dihydrochloride
- Molecular Formula : C₈H₁₄Cl₂N₄.
- Key Difference : The piperidine ring is replaced with a piperazine (six-membered ring with two nitrogen atoms).
- Impact : The additional nitrogen in piperazine increases basicity (pKa ~9.5 vs. piperidine’s ~11), influencing receptor-binding affinity. This analog is reported as an impurity in Buspirone Hydrochloride synthesis ().
Substituent-Modified Analogs
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine Hydrochloride
- Molecular Formula : C₁₁H₁₄ClN₅O.
- Key Difference : Incorporation of a 1,2,4-oxadiazole ring at the pyrimidine’s 5-position.
- Impact: The oxadiazole group introduces enhanced π-π stacking interactions with aromatic amino acids in target proteins, improving binding specificity ().
2-(Piperidin-2-yl)-5-(Trifluoromethyl)pyrimidine
Functional Group Variations
2-(4,6-Dimethylpyrimidin-2-yl)ethanamine Dihydrochloride
- Molecular Formula : C₈H₁₆Cl₂N₄.
- Key Difference : Ethylamine side chain and methyl groups at the pyrimidine’s 4- and 6-positions.
- Impact : Methylation enhances lipophilicity (logP ~1.8 vs. ~0.5 for the parent compound), improving blood-brain barrier penetration ().
3-(Piperidin-2-yl)pyridine Hydrochloride
Comparative Data Table
Key Research Findings
- Positional Isomerism : The 2-position piperidine-pyrimidine linkage is critical for binding to serotonin receptors, while the 3-isomer shows negligible activity ().
- Piperazine vs. Piperidine : Piperazine analogs exhibit higher solubility but lower membrane permeability due to increased polarity ().
- Substituent Effects : Trifluoromethyl and oxadiazole groups improve metabolic stability and target engagement, respectively, but may introduce toxicity risks ().
Notes
- Regulatory Status : Analogs like 2-(Piperazin-1-yl)pyrimidine diHCl are classified as pharmaceutical impurities and require strict quality control ().
Biological Activity
2-(Piperidin-2-yl)pyrimidine dihydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a piperidine group, which contributes to its unique chemical reactivity and biological activity. Its molecular formula is CHClN, with a molecular weight of approximately 252.14 g/mol.
Piperidine derivatives, including this compound, are known to interact with various biological targets, influencing multiple biochemical pathways. The compound has been studied for its potential as a JAK inhibitor , which can modulate cytokine signaling involved in various diseases, including autoimmune disorders and cancers .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against several cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
Table 1: Anticancer Activity of this compound
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |
| U-937 (Leukemia) | 12.45 | Cell cycle arrest |
| A549 (Lung Cancer) | 18.30 | Inhibition of proliferation |
Antiviral Activity
The compound has also shown promising antiviral properties, particularly against RNA viruses. Studies have indicated its efficacy in inhibiting viral replication through interference with viral entry mechanisms or replication processes .
Study on Anticancer Efficacy
In a recent study, this compound was tested against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937). The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed that the compound induced apoptosis in these cell lines .
Study on Antiviral Properties
Another study focused on the antiviral effects of the compound against HIV and HCV. The results indicated that it effectively inhibited viral replication at low micromolar concentrations, suggesting potential as a therapeutic agent for viral infections .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(piperidin-2-yl)pyrimidine dihydrochloride, and what reaction conditions optimize yield?
The synthesis typically involves nucleophilic substitution between 2-chloropyrimidine and piperidine under basic conditions. Key parameters include:
- Solvent : Dimethylformamide (DMF) or ethanol for solubility and reactivity .
- Base : Potassium carbonate or triethylamine to deprotonate piperidine and drive the reaction .
- Post-reaction treatment : Acidification with hydrochloric acid to precipitate the dihydrochloride salt, achieving >90% purity after recrystallization .
- Scalability : Batch reactors are standard for lab-scale synthesis, but continuous flow systems improve reproducibility for multi-gram preparations .
Q. How should researchers characterize the purity and structural identity of this compound?
Use a combination of analytical techniques:
- HPLC : Quantify purity (>99% for most commercial batches) with a C18 column and UV detection at 254 nm .
- NMR : Confirm substitution patterns (e.g., ¹H NMR peaks at δ 8.3–8.5 ppm for pyrimidine protons and δ 3.1–3.3 ppm for piperidine CH₂ groups) .
- Mass spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak at m/z 178.1 (free base) and 250.1 (dihydrochloride) .
Q. What are the primary research applications of this compound in biological systems?
- Enzyme inhibition : Acts as a scaffold for designing kinase inhibitors (e.g., AMPK or JAK3) due to its pyrimidine-piperidine motif .
- Receptor binding studies : Used to probe GPCR or ion channel targets via structural analogs .
- Chemical biology : Functionalized with fluorescent tags to track cellular uptake in live-cell imaging .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacological activity across studies?
Contradictions often arise from:
- Salt form variability : Free base vs. dihydrochloride forms differ in solubility (e.g., dihydrochloride has higher aqueous solubility, impacting bioavailability) .
- Impurity profiles : Trace intermediates (e.g., unreacted 2-chloropyrimidine) may confound bioactivity. Validate purity via LC-MS and compare against certified reference standards (e.g., USP/EP guidelines) .
- Assay conditions : Adjust buffer pH (6.5–7.4) to account for hydrochloride salt dissociation .
Q. What strategies optimize regioselectivity in derivatization reactions of this compound?
- Protecting groups : Temporarily block the piperidine nitrogen with Boc to direct electrophilic substitution to the pyrimidine ring .
- Catalytic systems : Pd/C or CuI-mediated coupling for arylations at the C4/C5 pyrimidine positions .
- Solvent effects : Use polar aprotic solvents (e.g., DMSO) to enhance nucleophilic attack on the pyrimidine ring .
Q. How can researchers validate target engagement in cellular models using this compound?
- Competitive binding assays : Co-treat with a fluorescent probe (e.g., TAMRA-labeled analogs) and quantify displacement via fluorescence polarization .
- Knockdown/rescue experiments : Use siRNA to silence the target protein and assess restored function upon compound treatment .
- Thermal shift assays : Monitor protein melting temperature shifts (~ΔTm ≥ 2°C) to confirm direct binding .
Q. What safety protocols are critical for handling this compound in live-cell experiments?
- Exposure limits : Avoid inhalation (use fume hoods) and skin contact (wear nitrile gloves); LD₅₀ data suggest moderate toxicity (oral rat: 320 mg/kg) .
- First aid : For accidental ingestion, administer activated charcoal and seek medical attention .
- Storage : Keep in airtight containers at –20°C to prevent hygroscopic degradation .
Methodological Troubleshooting
Q. Why might a synthetic batch exhibit lower-than-expected yield, and how can this be corrected?
- Incomplete reaction : Extend reaction time (>24 hrs) or increase temperature (80–100°C) to drive substitution .
- Salt precipitation issues : Adjust HCl concentration during acidification (pH ≤ 2) or switch to ethanol for better crystallization .
- Byproduct formation : Add a scavenger resin (e.g., polymer-bound carbonate) to remove excess piperidine .
Q. How should researchers address solubility challenges in in vivo studies?
- Formulation : Use cyclodextrin complexes or PEG-based vehicles to enhance solubility in PBS .
- Dose fractionation : Administer multiple lower doses to avoid precipitation in physiological buffers .
Comparative Analysis
Q. How does this compound compare to structural analogs like 2-(piperazin-1-yl)pyrimidine dihydrochloride in target selectivity?
- Piperidine vs. piperazine : The piperidine moiety confers higher lipophilicity (clogP ~1.8 vs. ~1.2), improving membrane permeability but reducing solubility .
- Binding affinity : Piperidine analogs show stronger inhibition of AMPK (IC₅₀ = 0.5 μM vs. 2.1 μM for piperazine derivatives) due to better fit in the hydrophobic pocket .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
